molecular formula C12H14NO2- B14219983 (3E)-3-[(1-Oxo-1-phenylpropan-2-yl)imino]propan-1-olate CAS No. 831218-14-5

(3E)-3-[(1-Oxo-1-phenylpropan-2-yl)imino]propan-1-olate

Cat. No.: B14219983
CAS No.: 831218-14-5
M. Wt: 204.24 g/mol
InChI Key: VIRQFWMKMGSNRF-UHFFFAOYSA-N
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Description

(3E)-3-[(1-Oxo-1-phenylpropan-2-yl)imino]propan-1-olate is an organic compound characterized by its unique structure, which includes a phenyl group, a ketone, and an imine. This compound is of interest in various fields of chemistry due to its potential reactivity and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3E)-3-[(1-Oxo-1-phenylpropan-2-yl)imino]propan-1-olate typically involves the reaction of 1-phenylpropan-2-one with an appropriate amine under controlled conditions. The reaction is often carried out in the presence of a base to facilitate the formation of the imine. The reaction conditions, such as temperature and solvent, can vary depending on the desired yield and purity of the product.

Industrial Production Methods

Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction parameters and higher throughput. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

(3E)-3-[(1-Oxo-1-phenylpropan-2-yl)imino]propan-1-olate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the imine group to an amine.

    Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride (AlCl3) and conditions such as elevated temperatures.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce primary or secondary amines.

Scientific Research Applications

(3E)-3-[(1-Oxo-1-phenylpropan-2-yl)imino]propan-1-olate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Industry: It can be used in the production of fine chemicals and as a precursor in various industrial processes.

Mechanism of Action

The mechanism by which (3E)-3-[(1-Oxo-1-phenylpropan-2-yl)imino]propan-1-olate exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The imine group can form reversible covalent bonds with active sites, modulating the activity of the target molecules. This interaction can affect various biochemical pathways, leading to the observed effects.

Comparison with Similar Compounds

Similar Compounds

    1-Phenylpropan-2-one: A precursor in the synthesis of (3E)-3-[(1-Oxo-1-phenylpropan-2-yl)imino]propan-1-olate.

    Benzylideneacetone: Another compound with a similar structure but different reactivity.

    Phenylacetone: Shares the phenyl and ketone groups but lacks the imine functionality.

Uniqueness

This compound is unique due to its combination of functional groups, which confer distinct reactivity and potential applications. Its ability to participate in a variety of chemical reactions and its relevance in multiple fields of research make it a compound of significant interest.

Properties

CAS No.

831218-14-5

Molecular Formula

C12H14NO2-

Molecular Weight

204.24 g/mol

IUPAC Name

3-(1-oxo-1-phenylpropan-2-yl)iminopropan-1-olate

InChI

InChI=1S/C12H14NO2/c1-10(13-8-5-9-14)12(15)11-6-3-2-4-7-11/h2-4,6-8,10H,5,9H2,1H3/q-1

InChI Key

VIRQFWMKMGSNRF-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)C1=CC=CC=C1)N=CCC[O-]

Origin of Product

United States

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